N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN7/c28-19-5-4-6-21(17-19)31-25-24-18-30-36(23-7-2-1-3-8-23)26(24)33-27(32-25)35-15-13-34(14-16-35)22-11-9-20(29)10-12-22/h1-12,17-18H,13-16H2,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMZOQVNFUNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its versatility in biological applications. Its molecular formula is and it has a molecular weight of approximately 426.96 g/mol. The presence of both chlorophenyl and fluorophenyl groups contributes to its unique reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma cells. The compound appears to induce oxidative stress and apoptosis, leading to the inhibition of tumor growth.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Gastric Adenocarcinoma | 5.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 7.6 | Inhibition of cell migration |
| HCT116 (Colorectal Cancer) | 6.8 | Cell cycle arrest |
Interaction with Molecular Targets
The compound's mechanism of action involves interaction with specific receptors and enzymes involved in cell signaling pathways. Molecular docking studies suggest that it binds effectively to targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), acting as a dual inhibitor.
Table 2: Binding Affinity to Molecular Targets
| Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| VEGFR | -8.7 |
Case Study 1: Antitumor Efficacy in MCF-7 Model
A study conducted on the MCF-7 breast cancer model revealed that the compound significantly inhibited tumor growth at concentrations as low as 10 µM. The treatment led to substantial apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Case Study 2: Comparative Analysis with Similar Compounds
In comparative studies with structurally similar compounds, this compound demonstrated superior antiproliferative effects, particularly against gastric cancer cells.
Table 3: Comparative Antiproliferative Activity
| Compound Name | IC50 (µM) |
|---|---|
| N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | 5.2 |
| Phenylpyrazolo[3,4-d]pyrimidine derivative | 12.0 |
| Other related compounds | >20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
